molecular formula C16H18F2O2 B15322524 Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B15322524
M. Wt: 280.31 g/mol
InChI Key: AJTDJPNHVSZLAA-UHFFFAOYSA-N
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Description

Tert-butyl 2,2-difluoro-3-phenylbicyclo[111]pentane-1-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a phenyl-substituted bicyclo[1.1.1]pentane derivative with tert-butyl 2,2-difluoroacetate under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran. The reaction mixture is then subjected to purification processes, including column chromatography, to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its stability and unique structural features.

    Materials Science: Its rigid bicyclic structure makes it a candidate for use in the development of novel polymers and materials with specific mechanical properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylate
  • Tert-butyl 2,2-difluoro-3-ethylbicyclo[1.1.1]pentane-1-carboxylate
  • Tert-butyl 2,2-difluoro-3-isopropylbicyclo[1.1.1]pentane-1-carboxylate

Uniqueness

Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of a phenyl group, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C16H18F2O2

Molecular Weight

280.31 g/mol

IUPAC Name

tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C16H18F2O2/c1-13(2,3)20-12(19)15-9-14(10-15,16(15,17)18)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

AJTDJPNHVSZLAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)(C2(F)F)C3=CC=CC=C3

Origin of Product

United States

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